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For researchers, scientists, and drug development professionals navigating the complexities of

antiplatelet therapy in aspirin-intolerant individuals, this guide provides an objective comparison

of Triflusal's efficacy and safety against alternative treatments. Aspirin hypersensitivity

necessitates the use of alternative antiplatelet agents to mitigate the risk of atherothrombotic

events. This guide synthesizes available experimental data to offer a clear comparison of

Triflusal and other therapeutic options.

Efficacy and Safety of Triflusal and Alternatives
Triflusal, a selective inhibitor of platelet aggregation, has demonstrated efficacy and a

favorable safety profile in patients unable to tolerate aspirin. A key characteristic of Triflusal is
its dual mechanism of action, which involves the inhibition of cyclooxygenase-1 (COX-1),

leading to reduced thromboxane A2 production, and the inhibition of phosphodiesterase (PDE),

which increases cyclic AMP (cAMP) levels and further suppresses platelet activation.[1]

Alternatives to Triflusal in aspirin-intolerant patients include other antiplatelet agents such as

clopidogrel and indobufen. The following tables summarize the quantitative data from key

studies evaluating these treatments in aspirin-hypersensitive or broader patient populations.

Table 1: Efficacy of Triflusal and Alternatives in Aspirin-
Intolerant/General Population Studies
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Drug/Regim
en

Study
Patient
Population

N
Primary
Efficacy
Endpoint

Endpoint
Rate

Triflusal

Fuertes Ferre

et al. (2021)

[2][3][4][5]

Retrospective

; ACS with

Aspirin

Hypersensitiv

ity

66
Cardiovascul

ar Mortality
6.1%

Nonfatal

Myocardial

Infarction

12.1%

Ischemic

Stroke
4.5%

Indobufen

ASPIRATION

Registry

(Subgroup)[6]

Real-world

registry; Post-

PCI with

Aspirin

Intolerance

-

Major

Adverse

Cardiovascul

ar and

Cerebrovasc

ular Events

(MACCE)

Consistent

with the

overall

population

(6.5%)

Indobufen vs.

Aspirin

OPTION Trial

(Wu et al.,

2022)[7]

Randomized;

Post-DES

implantation

4,551
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ar death,

nonfatal MI,

ischemic

stroke,

definite or

probable

stent

thrombosis

1.51%

(Indobufen)

vs. 1.40%

(Aspirin)

Indobufen vs.

Aspirin

Meta-analysis

(2024)[8]

Systematic

Review; Post-

MI and post-

stroke

11,495

Composite

Vascular

Events (1

year)

RR 1.10

(95% CI 0.96-

1.27)
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Myocardial

Infarction (1

year)

RR 0.67

(95% CI 0.36-

1.23)

Ischemic

Stroke (1

year)

RR 1.17

(95% CI 0.99-

1.38)

ACS: Acute Coronary Syndrome; DES: Drug-Eluting Stent; MACCE: Major Adverse

Cardiovascular and Cerebrovascular Events; MI: Myocardial Infarction; PCI: Percutaneous

Coronary Intervention; RR: Risk Ratio.

Table 2: Safety of Triflusal and Alternatives in Aspirin-
Intolerant/General Population Studies
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Drug/Regim
en

Study
Patient
Population

N
Primary
Safety
Endpoint

Endpoint
Rate

Triflusal

Fuertes Ferre

et al. (2021)

[2][3][4][5]

Retrospective

; ACS with

Aspirin

Hypersensitiv

ity

66
BARC Grade

≥2 Bleeding

4.5% (3

patients)

Triflusal
Fraj et al.

(2008)[9][10]

Placebo-

controlled

oral

challenge;

Aspirin-

Exacerbated

Respiratory

Disease

26

Clinical

reactions to

Triflusal

0%

Indobufen vs.

Aspirin

ASPIRATION

Registry[6]

Real-world

registry; Post-

PCI

7,135

BARC Type

2, 3, or 5

Bleeding

(after PSM)

3.0%

(Indobufen)

vs. 11.9%

(Aspirin)

Indobufen vs.

Aspirin

OPTION Trial

(Wu et al.,

2022)[7]

Randomized;

Post-DES

implantation

4,551

BARC Type

2, 3, or 5

Bleeding

2.97%

(Indobufen)

vs. 4.71%

(Aspirin)

Indobufen vs.

Aspirin

Meta-analysis

(2024)[8]

Systematic

Review; Post-

MI and post-

stroke

11,495

Major

Bleeding (1

year)

RR 0.68

(95% CI 0.36-

1.27)

Any Bleeding

(1 year)

RR 0.62

(95% CI 0.36-

1.06)
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ACS: Acute Coronary Syndrome; BARC: Bleeding Academic Research Consortium; DES:

Drug-Eluting Stent; MI: Myocardial Infarction; PCI: Percutaneous Coronary Intervention; PSM:

Propensity Score Matching; RR: Risk Ratio.

Experimental Protocols
Triflusal Safety in Aspirin-Exacerbated Respiratory
Disease (AERD)
A study by Fraj et al. (2008) evaluated the tolerability of Triflusal in patients with a history of

aspirin-exacerbated respiratory disease.[9][10]

Study Design: Single-blind, placebo-controlled oral challenge.

Participants: 26 patients with a confirmed history of AERD.

Methodology:

Aspirin sensitivity was confirmed via intranasal or oral aspirin challenge prior to the study.

Subjects underwent a single-blind, placebo-controlled oral challenge with three escalating

doses of Triflusal administered one week apart.

The cumulative doses of Triflusal were 225 mg, 450 mg, and 900 mg.

Cutaneous, respiratory, and general symptoms, along with lung function, were monitored

for 4 hours in a laboratory setting and for 24 hours at home.

Outcome: No clinical reactions to Triflusal were observed, and there were no significant

changes in lung function measurements.[9]

Triflusal Efficacy and Safety in Acute Coronary
Syndrome (ACS) with Aspirin Hypersensitivity
A retrospective study by Fuertes Ferre et al. (2021) assessed the long-term outcomes of

Triflusal in ACS patients with aspirin hypersensitivity.[2][3][4][5]

Study Design: Two-center retrospective study.
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Participants: 66 patients diagnosed with ACS and a history of aspirin hypersensitivity, treated

with Triflusal between January 2000 and May 2020.

Methodology:

The diagnosis of aspirin hypersensitivity was confirmed with specific tests in 22.7% of

patients.

Patient data was collected from hospital electronic databases and medical records.

The majority of patients (89.4%) underwent stent implantation and were prescribed dual

antiplatelet therapy (DAPT) with Triflusal and a P2Y12 inhibitor for at least 12 months.

Outcomes, including cardiovascular mortality, nonfatal myocardial infarction, ischemic

stroke, and bleeding events (classified by BARC criteria), were assessed over a median

follow-up of 5.12 years.

Indobufen vs. Aspirin in Patients Post-Percutaneous
Coronary Intervention (PCI)
The ASPIRATION registry provided real-world data on the comparison of indobufen and aspirin

after PCI.[6]

Study Design: Real-world, observational registry with propensity score matching (PSM) for

confounder adjustment.

Participants: 7,135 patients who underwent PCI, grouped according to the DAPT strategy

they received. A subgroup had aspirin intolerance.

Methodology:

Patients were prescribed a loading dose of their respective antiplatelet agents before the

procedure.

Post-PCI, DAPT type was adjusted based on patient complaints and lab results.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1683033?utm_src=pdf-body
https://www.benchchem.com/product/b1683033?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10986102/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary endpoints were MACCE and BARC type 2, 3, or 5 bleeding, assessed at a

one-year follow-up.

PSM was used to balance baseline characteristics between the indobufen and aspirin

groups.

Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by Triflusal and its

alternatives.
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Caption: Triflusal's dual mechanism of action.
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Caption: Inhibition of the COX-1 pathway by Aspirin and Indobufen.
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Caption: P2Y12 receptor inhibition by Clopidogrel.
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Conclusion
The available evidence suggests that Triflusal is a safe and effective alternative for antiplatelet

therapy in subjects with aspirin intolerance. Data from a retrospective study in a high-risk ACS

population indicates favorable long-term outcomes with low rates of cardiovascular events and

bleeding.[2][3][4][5] Furthermore, a controlled challenge study demonstrated its safety in

patients with aspirin-exacerbated respiratory disease.[9][10]

Comparatively, indobufen has also shown a similar efficacy profile to aspirin but with a

significantly lower risk of bleeding, making it another viable option.[6][7] Clopidogrel remains a

standard alternative, though direct comparative data against Triflusal in a purely aspirin-

intolerant cohort is limited.

The choice between these alternatives should be guided by the individual patient's clinical

characteristics, bleeding risk, and the specific clinical setting. Further head-to-head randomized

controlled trials are warranted to definitively establish the comparative efficacy and safety of

Triflusal against other alternatives in the aspirin-intolerant population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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